molecular formula C18H20N2O3 B5833273 N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide

N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide

Cat. No.: B5833273
M. Wt: 312.4 g/mol
InChI Key: AIALAMLLYNCEMR-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide is a benzamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a 2-methylpropanamido (isobutyramido) substituent at the 3-position of the benzamide core. This compound is of interest due to its structural motifs, which are conducive to interactions with biological targets, such as enzymes or receptors. The isobutyramido group introduces steric bulk and lipophilicity, while the 3-methoxyphenyl moiety may influence electronic properties and solubility .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-7-4-6-13(10-14)18(22)20-15-8-5-9-16(11-15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALAMLLYNCEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide typically involves the reaction of 3-methoxyaniline with 3-(2-methylpropanamido)benzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl-3-(2-methylpropanamido)benzamide.

    Reduction: Formation of N-(3-methoxyphenyl)-3-(2-methylpropyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of N-(3-Methoxyphenyl)-3-(2-methylpropanamido)benzamide, emphasizing substituent variations and their implications:

Compound Name Substituents on Benzamide Core Key Structural Features Reference
This compound (Target Compound) 3-(Isobutyramido), N-(3-methoxyphenyl) Lipophilic isobutyramido group; 3-methoxy enhances solubility
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-methoxyphenyl)benzamide (12) 4-(Benzimidazole chalcone), N-(3-methoxyphenyl) Extended conjugation via chalcone; imidazole ring enables π-π interactions
3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 3-(Isobutyramido), N-(sulfamoylethyl) Sulfamoyl group enhances hydrophilicity; potential for hydrogen bonding
N-(3-Methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide (67) 3-(Phenylethylamino ketone), N-(3-methoxyphenyl) Amino-ketone substituent introduces polarity; aromatic ketone may affect redox activity
N-(3-Methoxyphenyl)-3-{[6-(4-methylphenyl)pyrimidin-4-yl]amino}benzamide 3-(Pyrimidinylamino), N-(3-methoxyphenyl) Pyrimidine ring enables hydrogen bonding; methylphenyl enhances lipophilicity

Key Observations :

  • The target compound’s isobutyramido group distinguishes it from analogues with electron-deficient (e.g., sulfamoyl) or π-conjugated (e.g., benzimidazole chalcone) substituents.
  • 3-Methoxyphenyl substituents are common across analogues, suggesting their role in balancing solubility and membrane permeability .

Comparison :

  • Chalcone-containing derivatives (e.g., Compound 12) require multi-step synthesis for conjugated systems, whereas the target compound’s synthesis is more straightforward .

Physical and Spectroscopic Properties

Property Target Compound Compound 12 Compound 67
Melting Point Not reported 281.7–283.6°C 242–244°C
1H NMR (δ ppm) Expected: ~8.0 (amide NH) 8.2–8.5 (chalcone protons) 7.8–8.1 (aromatic protons)
Solubility Moderate (methoxy group) Low (rigid chalcone) Moderate (polar ketone)

Notes:

  • Methoxy groups improve solubility in polar solvents compared to hydroxyl analogues (melting points >300°C) .
  • Isobutyramido groups may reduce crystallinity compared to sulfonamide derivatives .

Crystallographic and Computational Insights

  • Compound 12 : Crystallographic data reveal planar chalcone moieties, facilitating stacking interactions .
  • Sulfamoyl Derivatives : X-ray structures show hydrogen bonding between sulfamoyl groups and solvent molecules, influencing stability .

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